Allyl(dimethoxy)borane
Description
Structure
2D Structure
Properties
IUPAC Name |
dimethoxy(prop-2-enyl)borane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-4-5-6(7-2)8-3/h4H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOCRAPDKWAVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms Involving Allyl Dimethoxy Borane and Allylboron Reagents
Allylboration Mechanism
The allylboration of carbonyl compounds is a powerful method for the synthesis of homoallylic alcohols. The stereochemical outcome of this reaction is largely dictated by the geometry of the transition state through which the reaction proceeds.
The reaction between an allylboron reagent and an aldehyde proceeds through a highly ordered, concerted, six-membered chair-like transition state. nih.govrsc.org This pericyclic mechanism, often referred to as a Type I mechanism, involves the coordination of the carbonyl oxygen to the boron atom, which increases the electrophilicity of the carbonyl carbon. rsc.org This coordination facilitates the nucleophilic attack of the allyl group's γ-carbon onto the carbonyl carbon, proceeding through a cyclic arrangement. nih.govrsc.org
The chair-like nature of this transition state minimizes steric interactions and leads to a high degree of stereoselectivity in the resulting homoallylic alcohol. nih.gov This predictable stereochemical control is a key advantage of allylboration reactions.
In asymmetric allylation, where chiral allylboron reagents or catalysts are employed, the chair-like transition state model, specifically the Zimmerman-Traxler model, is fundamental to explaining the observed stereoselectivity. nih.goviucc.ac.ilacs.org This model predicts that the substituents on the aldehyde and the allylborane will occupy pseudo-equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. iucc.ac.ilacs.org
However, studies have shown that for certain substrates, such as γ,γ-disubstituted allylzinc species, the substituent of the aldehyde may preferentially occupy a pseudo-axial position to avoid other steric conflicts like gauche interactions. nih.goviucc.ac.il The diastereoselectivity of the crotylation reaction strongly suggests that allylboration proceeds via a chair-like six-membered cyclic transition state. nih.gov The precise geometry of this transition state, and thus the stereochemical outcome, is a result of the interplay between various steric and electronic factors.
| Transition State Model | Key Feature | Primary Influence on Stereoselectivity |
|---|---|---|
| Zimmerman-Traxler | Six-membered chair-like arrangement | Minimization of 1,3-diaxial steric interactions |
| Modified Chair-Like State | Potential for pseudo-axial substituent placement | Avoidance of gauche interactions in specific substrates |
Allylboranes can undergo dynamic intramolecular rearrangements known as borotropic shifts. These rearrangements involve the migration of the boron group along the allyl framework.
The 1,3-borotropic shift is a sigmatropic rearrangement that occurs with high stereospecificity. acs.orgnih.gov This process involves the suprafacial migration of the boron moiety from one end of the allyl system to the other. acs.orgnih.gov The rate of this rearrangement is significantly influenced by the nature of the ligands on the boron atom. For instance, allylboranes undergo this shift much more rapidly than the corresponding pinacol (B44631) boronic esters. acs.orgnih.gov The stereospecific nature of this rearrangement is crucial as it allows for the transfer of chirality during synthetic sequences. acs.orgnih.gov
Borotropic Rearrangements
Transition Metal-Catalyzed Reaction Mechanisms
The reactivity of allylboron reagents can be further expanded and controlled through the use of transition metal catalysts, particularly palladium complexes.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile method for forming C-C bonds using allylboron reagents. libretexts.org The generally accepted mechanism for these reactions involves a catalytic cycle with three key steps:
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., an aryl halide) to a palladium(0) complex, forming a palladium(II) species. libretexts.orgnobelprize.org
Transmetalation : The allyl group from the allylboron reagent is then transferred to the palladium(II) complex, displacing the halide and forming an allylpalladium(II) intermediate. This step requires the activation of the organoboron compound by a base. nobelprize.org
Reductive Elimination : The final step is the reductive elimination of the coupled product (e.g., an aryl-allyl compound) from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org
In some palladium-catalyzed allylations, such as the Tsuji-Trost reaction, the mechanism involves the formation of a π-allylpalladium complex after oxidative addition of an allylic substrate to Pd(0). nih.govyoutube.com A nucleophile then attacks this complex to form the final product.
| Step | Description | Change in Palladium Oxidation State |
|---|---|---|
| Oxidative Addition | The organic halide adds to the palladium center. | Pd(0) → Pd(II) |
| Transmetalation | The allyl group is transferred from boron to palladium. | No change |
| Reductive Elimination | The coupled product is released, regenerating the catalyst. | Pd(II) → Pd(0) |
Copper-Catalyzed Pathways
Copper-catalyzed allylic substitution reactions offer unique reactivity and selectivity profiles compared to their palladium-catalyzed counterparts. The mechanism is understood to involve organocopper intermediates, with a key feature being the role and interplay of sigma (σ) and pi (π) allyl-copper species. nih.gov
Unlike in palladium catalysis where π-allyl complexes are readily formed and interconvert, copper-allyl intermediates often lack an efficient pathway for σ-to-π isomerization. The catalytic cycle is generally believed to proceed through an SN2' oxidative addition of a Cu(I) species to the allylic substrate. This step generates a σ-allyl Cu(III) intermediate. nih.gov
An equilibrium may be established between different σ-allyl species, potentially via a meso-π-allyl complex. nih.gov The subsequent step is reductive elimination from the Cu(III) center, which forms the C-C bond of the product and regenerates the active Cu(I) catalyst. If this reductive elimination occurs rapidly, the formation of a distinct π-allyl–Cu species may be bypassed entirely. This dynamic between σ- and π-allyl intermediates is crucial in determining the reaction's outcome and stereoselectivity. nih.gov The nature of other ligands on the copper center can also influence the stability and reactivity of these intermediates, thereby directing the regiochemical outcome of the reaction.
Cobalt-Catalyzed Hydroboration Mechanisms
Cobalt complexes have emerged as efficient and cost-effective catalysts for the hydroboration of alkenes and allenes. rsc.orgnih.gov Mechanistic studies, including deuterium-labeling experiments, on the cobalt-catalyzed hydroboration of internal allenes with pinacolborane (HBpin) have provided significant insight into the reaction pathway. rsc.org
A proposed mechanism suggests that the reaction proceeds through a Co-Bpin intermediate. This species is central to the catalytic cycle and reacts with the allene (B1206475) substrate in a subsequent step. This reaction leads to the formation of an allylcobalt species. The final product, a (Z)-alkenylboronate, is then released upon reaction of the allylcobalt intermediate with another molecule of HBpin, which also regenerates the catalytically active cobalt species. rsc.org This mechanism accounts for the high regioselectivity observed, which can be controlled by the bite angle of the bisphosphine ligands employed in the catalytic system. rsc.org
| Catalyst System | Substrate | Key Intermediate | Outcome |
| Co(acac)₂ / Bisphosphine | Internal Allene | Co-Bpin, Allylcobalt | Regiodivergent formation of (Z)-alkenylboronates |
| Pincer Cobalt Complex | Vinylarenes, α-olefins | Cobalt-hydride (implied) | Anti-Markovnikov hydroboration products |
Iridium-Catalyzed Allylic Amination Mechanisms
Iridium complexes are powerful catalysts for allylic substitution reactions, including the amination of substrates bearing a boronate group. nih.govnih.gov These reactions provide a valuable route to α-aminoboronates, which are important compounds in medicinal chemistry. nih.gov
The catalytic cycle for iridium-catalyzed allylic amination is proposed to involve the formation of a π-allyliridium(I) complex from the allylic substrate. nih.gov The key C-N bond-forming event occurs via an outer-sphere attack of the amine nucleophile on this π-allyl intermediate. This step generates a zwitterionic iridium(I) olefin complex. Subsequent proton transfer and ligand exchange release the aminated product and regenerate the active iridium catalyst, allowing it to re-enter the cycle. nih.gov
A critical factor in these reactions is the nature of the boron-containing group. Studies have shown that replacing a boronic ester with a trifluoroborato group can completely invert the regioselectivity of the amination. This highlights the profound electronic and steric influence of the boron substituent on the course of the reaction, likely by altering the properties of the π-allyliridium intermediate or influencing the trajectory of the incoming nucleophile. nih.gov
| Catalyst | Substrate | Nucleophile | Key Intermediate |
| [Ir(cod)Cl]₂ / Chiral Ligand | Allylic Trifluoroborate | Amine | π-Allyliridium(I) complex |
| (tol-BINAP)-Ir complex | Racemic Allylic Acetate | Aromatic Amine | π-Allyliridium(I) complex |
Hydroboration Mechanisms
Lewis Acid-Base Interactions and Pi-Complex Formation
The hydroboration of alkenes is a cornerstone of organic synthesis, fundamentally involving the addition of a B-H bond across a C=C double bond. The mechanism is initiated by a crucial Lewis acid-base interaction. Borane (B79455) (BH₃) and its derivatives, such as Allyl(dimethoxy)borane, possess an empty p-orbital, rendering them Lewis acidic. redalyc.orglibretexts.org The alkene, with its electron-rich π-system, acts as a Lewis base. libretexts.org
The first step of the mechanism is the formation of a π-complex, where the alkene's π-electrons are donated into the empty p-orbital of the boron atom. redalyc.org This initial Lewis acid-base adduct brings the reactants into close proximity and sets the stage for the subsequent addition. redalyc.orglibretexts.org
This π-complex then proceeds through a concerted, four-membered transition state. In this transition state, the C=C double bond, the C-H bond, the C-B bond, and the B-H bond are all partially formed or broken simultaneously. redalyc.org This concerted nature explains the characteristic syn-stereospecificity of the hydroboration reaction, as the boron and hydrogen atoms are delivered to the same face of the double bond. libretexts.org Furthermore, strong boron Lewis acids like tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) (BArF₃) can act as catalysts by activating less reactive boranes such as pinacolborane through substituent redistribution, generating more potent hydroborating agents in situ. nih.gov
Dissociative vs. Associative Pathways
In the context of hydroboration and related reactions involving borane complexes, two primary mechanistic pathways are often considered: dissociative and associative. umich.edu These pathways describe the manner in which the active borane species interacts with an unsaturated substrate, such as an alkene.
A dissociative pathway involves an initial, rate-limiting dissociation of a Lewis base from a stable borane complex (e.g., BH₃·THF) to generate a highly reactive, tricoordinate borane species. umich.edu This free borane then rapidly reacts with the alkene. This mechanism, supported by the work of H.C. Brown, is suggested by kinetic studies where an excess of the Lewis base (like Me₂S or Et₃N) was observed to decrease the reaction rate. umich.edu Such a rate reduction would not be anticipated if the reaction proceeded through an associative mechanism. umich.edu
Conversely, an associative pathway proposes that the alkene begins to complex with the boron atom of the Lewis base-borane adduct before the Lewis base has fully dissociated. umich.edu This route, advocated by Pasto, proceeds through a higher-coordinate transition state where the borane is simultaneously bound to the Lewis base and the incoming alkene. This mechanism is supported by observations of second-order kinetics—first order in both the olefin and the borane—and a significant negative entropy of activation, which is consistent with a highly ordered, SN2-like transition state. umich.edu
The preferred pathway for a specific allylboron reagent depends on factors such as the steric bulk of the substituents on the boron atom, the nature of the solvent or complexing Lewis base, and the structure of the substrate.
| Pathway | Key Characteristic | Kinetic Evidence | Proposed By |
| Dissociative | Initial dissociation of Lewis base to form a free, tricoordinate borane. | Rate reduction with excess Lewis base. | H. C. Brown umich.edu |
| Associative | Olefin complexes with the borane-Lewis base adduct before base dissociation. | Second-order kinetics; negative entropy of activation. | D. J. Pasto umich.edu |
Oxygen-Directed Hydroboration Phenomena
Oxygen-directed hydroboration (ODHB) is a powerful strategy for controlling the regioselectivity and stereoselectivity of hydroboration reactions in molecules that possess a directing oxygen-containing functional group, such as a hydroxyl or ether. umich.edunih.gov This intramolecular effect can override the intrinsic steric and electronic preferences of a standard hydroboration.
The mechanism of ODHB is generally understood to proceed through three key steps: umich.edu
Lewis Acid-Base Complexation: The oxygen atom of the substrate acts as a Lewis base, coordinating to the Lewis acidic boron center of the hydroborating agent to form an oxygen-borane complex.
Intramolecular Delivery: The tethered borane is delivered intramolecularly to the nearby carbon-carbon double bond, forming a π-complex.
Syn-Addition: A syn-addition of the boron-hydrogen bond occurs across the double bond, typically through a four-membered transition state. umich.edu
This directed pathway has been successfully applied to homoallylic alcohols, alkoxides, and ethers, achieving high regioselectivity that favors the formation of 1,3-dioxy-substituted products. nih.gov For example, using a combination of Me₂S·BH₃ and trifluoromethanesulfonic acid (TfOH) as an activator, excellent regioselectivities (from 20:1 to 82:1) have been achieved. nih.gov The results demonstrate that ODHB can proceed through various intermediates, including covalently bound alkoxyboranes, depending on the specific substrate and reaction conditions. nih.gov
| Step | Description | Key Intermediate |
| 1 | Coordination | Oxygen-borane Lewis acid-base complex. umich.edu |
| 2 | Delivery | Intramolecular π-complex between borane and olefin. umich.edu |
| 3 | Addition | Four-membered transition state leading to syn-addition. umich.edu |
Hydride Transfer Mechanisms in Borane Catalysis
Highly Lewis acidic organoboranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can catalyze reactions through a hydride transfer mechanism. thieme-connect.comacs.org This mode of activation is distinct from the direct addition reactions more typical of hydroboration.
The central event in this mechanism is the abstraction of a hydride (H⁻) from a substrate by the electron-deficient borane. thieme-connect.com This process generates a borohydride (B1222165) anion ([HB(C₆F₅)₃]⁻) and a carbocationic species from the substrate. thieme-connect.comacs.org For instance, when amines are used as substrates, hydride abstraction from the α-carbon results in the formation of a stable iminium-borohydride ion pair. thieme-connect.comacs.org
This ion pair is a key intermediate that can engage in several subsequent transformations:
Nucleophilic Interception: The electrophilic iminium ion can be attacked by various nucleophiles.
Reduction: The borohydride can act as a reducing agent, delivering a hydride to an electrophile.
| Stage | Process | Species Involved |
| Activation | Hydride Abstraction | Substrate (hydride donor) + Borane (hydride acceptor). thieme-connect.com |
| Intermediate | Ion Pair Formation | Carbocation/Iminium Ion + Borohydride Anion. thieme-connect.comacs.org |
| Reaction | Nucleophilic Attack or Reduction | Ion pair reacts with other substrates. |
| Turnover | Catalyst Regeneration | Borane is released to re-enter the catalytic cycle. acs.org |
Haloboration Reaction Mechanisms
Haloboration is the addition of a boron-halogen bond (B-X, where X = Cl, Br, I) across an unsaturated carbon-carbon bond. nih.govrsc.org While mechanistically related to hydroboration, it is a less common but synthetically valuable transformation that installs both a boryl group and a halogen atom onto a molecule in a single, often stereoselective, step. nih.gov
The reaction is most effective for alkynes and allenes, as isolated alkenes are generally unreactive toward many common haloborane reagents. nih.gov The mechanism involves the interaction of the π-system of the alkyne with the Lewis acidic boron atom. This is followed by the transfer of the halide to one of the carbons and the formation of a new carbon-boron bond at the other carbon.
Key features of the haloboration of alkynes include:
Stereoselectivity: The reaction typically proceeds via a syn-addition pathway, leading to products where the boron and halogen atoms are on the same side of the newly formed double bond.
Regioselectivity: For terminal alkynes, reagents like 9-bromo-9-borabicyclo[3.3.1]nonane (9-Br-BBN) exhibit high regioselectivity, with the boron atom adding to the terminal carbon. nih.gov
Reactivity: The Lewis acidity of the haloborane is a crucial factor. More Lewis acidic reagents like BBr₃ can react with terminal alkynes, but may lead to multiple additions. Less acidic reagents like 9-Br-BBN are more controlled but may be inert toward less reactive internal alkynes. nih.gov
The resulting vinylborane (B8500763) products are versatile intermediates, containing a nucleophilic C-B bond and an electrophilic C-X bond, making them valuable for subsequent cross-coupling reactions and other transformations. nih.gov
| Substrate | General Reactivity | Common Reagents | Stereochemical Outcome |
| Alkynes | Generally reactive. nih.govrsc.org | BBr₃, 9-Br-BBN | Predominantly syn-addition. nih.gov |
| Allenes | Reactive. nih.gov | BBr₃ | 1,2-addition. nih.gov |
| Alkenes | Generally unreactive (isolated). nih.gov | N/A | N/A |
Applications of Allyl Dimethoxy Borane and Allylboron Reagents in Organic Synthesis
Asymmetric Allylboration Reactions
The asymmetric allylboration reaction is a powerful method for creating stereogenic centers. The stereochemical outcome of the reaction is highly predictable, typically proceeding through a closed, six-membered chair-like Zimmerman-Traxler transition state. This model allows for the efficient transfer of chirality, whether from a chiral ligand on the boron atom or from a chiral catalyst.
The stereoselective allylation of aldehydes is a cornerstone of allylboron chemistry, yielding chiral homoallylic alcohols with high levels of enantiomeric excess. The use of chiral allylboranes, such as those derived from α-pinene like allyldiisopinocampheylborane, allows for direct chirality transfer to the aldehyde. semanticscholar.orgyork.ac.uk The reaction proceeds smoothly with a variety of aldehydes, and the level of enantioselectivity can often be enhanced by lowering the reaction temperature. semanticscholar.orgyork.ac.uk
The geometry of the allylboron reagent plays a crucial role in determining the diastereoselectivity of the product when substituted allyl groups are used. For instance, (Z)-crotylboronates typically yield syn-homoallylic alcohols, while (E)-crotylboronates produce the corresponding anti-diastereomers. This predictability is a key advantage of the allylboration reaction in synthetic planning. nih.gov
The development of chiral α-borylmethyl-(E)-crotylboronates has enabled the highly stereo- and enantioselective synthesis of (E)-δ-hydroxymethyl-anti-homoallylic alcohols. nsf.govnih.gov These reagents react with aldehydes through a chirality transfer mechanism, proceeding via a chair-like Zimmerman-Traxler transition state to afford the desired products upon oxidative workup. nsf.gov Lewis acids like BF3•OEt2 can be used to invert the inherent Z-selectivity of some allylborations, providing access to E-isomers with excellent selectivity. rsc.org
The asymmetric allylation of ketones presents a greater challenge than that of aldehydes due to the lower electrophilicity and increased steric hindrance of the ketone carbonyl group. acs.org This reaction is significant as it provides access to chiral tertiary homoallylic alcohols, which are prevalent in biologically active molecules. acs.org
Significant progress has been made through the development of catalytic systems. Chiral biphenols, such as 3,3′-Br2-BINOL, have been identified as effective catalysts for the enantioselective allylboration of ketones using allyldiisopropoxyborane. nih.govacs.org Mechanistic studies have shown that the addition of an alcohol, like isopropanol (B130326) or t-butanol, can increase the reaction rate and enantioselectivity by facilitating the liberation of the catalyst from the product alkoxide. nih.gov This optimization has allowed for a reduction in catalyst loading from 15 mol% to as low as 2 mol% while achieving high yields and enantiomeric ratios (up to 99:1 e.r.). nih.gov
Boron-catalyzed methods have also been developed, where an allylic borane (B79455) is formed in situ from an allene (B1206475) and a borane catalyst. acs.org This approach avoids the pre-formation of often unstable allylmetal reagents and demonstrates excellent functional group tolerance. acs.org The reaction of γ-disubstituted allylboronic acids with ketones, catalyzed by BINOL derivatives, can create adjacent quaternary stereocenters in a single step with high diastereo- and enantioselectivity. acs.org
The enantioselective allylation of imines is a direct and powerful method for synthesizing chiral homoallylic amines, which are crucial structural motifs in many biologically active compounds and serve as versatile synthetic intermediates. nih.govorganic-chemistry.orgorganic-chemistry.org Both stoichiometric and catalytic approaches have been successfully developed.
Stoichiometric methods often employ chiral allylboron reagents, where the chirality is transferred directly to the imine substrate. For example, N-silylated imines react with allylboron reagents modified with recoverable chiral ligands like N-tosyl-(–)-norephedrine to produce enantiomerically enriched primary homoallylic amines in high yields. capes.gov.br Tetraol-protected chiral allylboronates have also been shown to be effective for the diastereoselective and enantioselective transformation of cyclic imines, achieving excellent enantiomeric ratios (up to 99:1). researchgate.net A key advantage of this method is its application to a one-pot sequence where N-unsubstituted imines are formed in situ and subsequently allylated, providing access to all four possible stereoisomers of the product. researchgate.net
Catalytic methods offer an efficient alternative. Copper complexes with chiral N-heterocyclic carbene (NHC) ligands can catalyze the reaction between stable (pinacolato)allylborons and N-phosphinoylimines, yielding homoallylamides with high enantioselectivity (up to 98.5:1.5 er). nih.gov Rhodium catalysis has also been employed for the highly diastereo- and enantioselective allylation of cyclic imines using potassium allyltrifluoroborates. ed.ac.uk
Catalytic enantioselective allylboration has emerged as a highly efficient and atom-economical strategy for synthesizing chiral homoallylic alcohols and amines. rsc.org This approach avoids the use of stoichiometric chiral reagents by employing a small quantity of a chiral catalyst to induce enantioselectivity in the reaction between an achiral allylboron reagent and a carbonyl or imine substrate.
Chiral diols, particularly BINOL and its derivatives, are among the most successful catalysts for these transformations. acs.orgacs.org For instance, chiral BINOL derivatives effectively catalyze the asymmetric allylboration of isatins with 2-allyl-1,3,2-dioxaborolane, providing a direct route to enantioenriched 3-allyl-3-hydroxy-2-oxindoles, which are important structural cores in bioactive compounds. acs.org The choice of the allylboron reagent is critical; five-membered cyclic boronic esters often provide a good balance of stability and reactivity for these catalytic cycles. acs.org
Copper-catalyzed systems have also proven valuable. The combination of a copper catalyst and a chiral sulfonate-bearing NHC ligand enables the asymmetric allylboration of alkynes, coupling a terminal alkyne, an allylic bromide, and a diboron (B99234) reagent to form chiral borylated 1,4-dienes with high chemo-, stereo-, regio-, and enantioselectivity. nih.gov This method allows for the creation of densely functionalized chiral molecules from simple starting materials. nih.gov
Stereodivergent synthesis provides access to multiple stereoisomers of a product from a common set of starting materials, offering significant strategic advantages in complex molecule synthesis. In allylboron chemistry, this is powerfully achieved by exploiting the geometric isomerism (E/Z) of the allylboron reagent, often in combination with different enantiomers of a chiral catalyst. acs.org
The reaction of γ,γ-disubstituted allylboronic acids with ketones or cyclic imines (such as 3,4-dihydroisoquinolines and indoles) can be rendered fully stereodivergent. nih.govacs.orgacs.org By selecting either the (E)- or (Z)-allylboronic acid and pairing it with either the (R)- or (S)-enantiomer of a BINOL catalyst, it is possible to selectively synthesize any one of the four possible stereoisomeric products. nih.govacs.org This high level of control allows for the creation of adjacent tertiary and quaternary stereocenters with predictable stereochemistry. nih.gov When 3-methylindole (B30407) is used as the substrate, this methodology can construct three contiguous stereocenters in a single operation. nih.gov
This strategy has also been applied to the synthesis of homoallylic alcohols. Using a chiral nonracemic α-CH2Bpin-substituted crotylboronate, a chiral phosphoric acid catalyst can direct the reaction towards different diastereomers. The (S)-acid catalyst yields Z-anti-homoallylic alcohols, while the enantiomeric (R)-acid catalyst completely reverses the stereoselectivity to afford E-anti-homoallylic alcohols with high selectivity. researchgate.net This highlights the power of combining substrate geometry and catalyst chirality to navigate stereochemical space. acs.orgresearchgate.net
Cross-Coupling Reactions
Allylboron reagents are also valuable partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgyonedalabs.com This reaction forms carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com
The Suzuki-Miyaura reaction is one of the most important C-C bond-forming reactions due to its versatility, mild reaction conditions, and the low toxicity of the boron-containing reagents. yonedalabs.comsigmaaldrich.com The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org
While aryl and vinyl boronic acids are most common, alkylboron reagents, including allylboron species, can also participate. The first B-alkyl Suzuki-Miyaura couplings were reported in 1986, demonstrating that reagents like B-alkyl-9-BBN can effectively couple with aryl and vinyl halides to produce alkylated arenes and alkenes. mdpi.com The reactivity of the alkylboron reagent is crucial, with 9-BBN derivatives often showing the highest efficiency. mdpi.com The development of stable, protected boronates, such as MIDA (N-methyliminodiacetic acid) boronates, has further expanded the scope of Suzuki-Miyaura couplings by allowing for iterative cross-coupling sequences under mild conditions. sigmaaldrich.com These MIDA boronates are stable and unreactive until deprotected, enabling controlled, sequential bond formations. sigmaaldrich.com
Suzuki-Miyaura Cross-Coupling for Allyl Group Transfer
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and allylboron reagents are effective partners in this transformation for the introduction of an allyl group. Palladium catalysts are commonly employed to facilitate the coupling of allylboronates with a range of organic halides and triflates. The regioselectivity of the coupling, affording either the branched (α) or linear (γ) product, can often be controlled by the choice of ligands and reaction conditions.
Research has demonstrated that the palladium-catalyzed coupling of 3-substituted allylboronates with aryl halides can be directed to selectively produce either the α- or γ-isomeric product. For instance, the use of different phosphine (B1218219) ligands can influence the outcome of the reaction, providing a versatile method for the synthesis of allylated arenes.
| Entry | Allylboronate | Aryl Halide | Catalyst System | Product | Yield (%) | α/γ Ratio |
|---|---|---|---|---|---|---|
| 1 | Geranylboronate | 4-Bromobenzonitrile | A (α-selective) | α-Coupled Product | 74 | >99:1 |
| 2 | Geranylboronate | 4-Bromobenzonitrile | B (γ-selective) | γ-Coupled Product | 83 | 11:89 |
| 3 | Nerylboronate | 4-Bromobenzonitrile | A (α-selective) | α-Coupled Product | 76 | >99:1 |
| 4 | Nerylboronate | 4-Bromobenzonitrile | B (γ-selective) | γ-Coupled Product | 91 | 2:98 |
| 5 | (E)-But-2-en-1-ylboronate | 4-Bromobenzonitrile | A (α-selective) | α-Coupled Product | 80 | 94:6 |
| 6 | (E)-But-2-en-1-ylboronate | 4-Bromobenzonitrile | B (γ-selective) | γ-Coupled Product | 95 | >1:99 |
Transition Metal-Catalyzed C(sp3)-C(sp3) Bond Formations
The formation of carbon-carbon bonds between two sp3-hybridized centers is a significant challenge in organic synthesis. Allylboron reagents have proven to be effective nucleophiles in transition metal-catalyzed reactions to achieve this transformation.
The copper-catalyzed cross-coupling of substituted allylboronic acids with α-diazoketones provides a highly regioselective method for the synthesis of branched allylic ketones. nih.govbeilstein-archives.org This reaction proceeds via the formation of a new C(sp3)-C(sp3) bond while retaining the ketone functionality. nih.gov Allylboronic acids have been shown to be more reactive than their corresponding pinacol (B44631) esters in this transformation, allowing for milder reaction conditions. beilstein-archives.org The reaction demonstrates excellent functional group tolerance and consistently yields the branched, or γ-substituted, product. nih.gov
| Entry | Allylboronic Acid | α-Diazoketone | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cinnamylboronic acid | 1-Diazo-1-phenylacetone | (E)-3-Methyl-1,5-diphenylpent-4-en-2-one | 85 |
| 2 | Cinnamylboronic acid | 2-Diazo-1-phenylethanone | (E)-1,4-Diphenylpent-4-en-1-one | 74 |
| 3 | Cinnamylboronic acid | 1-Diazo-3,3-dimethylbutan-2-one | (E)-5,5-Dimethyl-1-phenylhex-1-en-3-one | 72 |
| 4 | Allylboronic acid | 1-Diazo-1-phenylacetone | 3-Methyl-1-phenylpent-4-en-2-one | 65 |
In contrast to the copper-catalyzed variant, the palladium-catalyzed cross-coupling of allylboronic acids with α-diazoketones selectively affords the linear, or α-substituted, allylic product. This reversal of regioselectivity provides a complementary method for the synthesis of isomeric homoallylic ketones. The palladium-catalyzed reaction also proceeds with the formation of a new C(sp3)-C(sp3) bond and can be performed without the need for an external oxidant.
| Entry | Allylboronic Acid | α-Diazoketone | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cinnamylboronic acid | 1-Diazo-1-phenylacetone | (E)-1,5-Diphenylhex-4-en-2-one | 78 |
| 2 | Cinnamylboronic acid | 2-Diazo-1-phenylethanone | (E)-1,4-Diphenylpent-4-en-1-one | 72 |
| 3 | Allylboronic acid | 1-Diazo-1-phenylacetone | 1-Phenylhex-5-en-2-one | 68 |
| 4 | (E)-But-2-en-1-ylboronic acid | 1-Diazo-1-phenylacetone | (E)-1-Phenylhept-5-en-2-one | 75 |
Reductive Cross-Coupling Reactions
Reductive cross-coupling reactions have emerged as a powerful strategy for the formation of carbon-carbon bonds, often by coupling two different electrophiles in the presence of a reducing agent. While the direct use of allyl(dimethoxy)borane as a nucleophile in a reductive cross-coupling with an alkyl electrophile is not widely documented, related transformations highlight the utility of allylboron species in such processes. For example, nickel-catalyzed reductive cross-electrophile coupling reactions have been developed for the synthesis of allyl-substituted aryl boron compounds from borylated aryl triflates and allyl alcohols. This demonstrates the participation of allyl and boron moieties in reductive C-C bond-forming reactions.
Other Synthetic Transformations
The Petasis reaction, a multicomponent transformation, is a highly efficient method for the synthesis of substituted amines, including allyl amines. This reaction typically involves the condensation of an amine and a carbonyl compound, followed by the addition of an organoboronic acid. Allylboronic acids and their esters are effective nucleophiles in this process, leading to the formation of homoallylic amines.
A significant advantage of the Petasis reaction is its ability to be performed in a one-pot fashion, even with the in situ generation of the allylboronic acid from an allylic alcohol. This approach allows for the synthesis of a wide range of structurally diverse α-amino acids and their derivatives with high stereoselectivity.
| Entry | Amine | Carbonyl Compound | In situ generated from | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzylamine | Glyoxylic acid | Cinnamyl alcohol | (E)-2-(Benzylamino)-5-phenylpent-4-enoic acid | 85 |
| 2 | (R)-α-Methylbenzylamine | Glyoxylic acid | Cinnamyl alcohol | (2R,3S)- and (2S,3S)-2-((R)-1-Phenylethylamino)-3-phenylbut-4-enoic acid | 82 |
| 3 | Aniline | Glyoxylic acid | Cinnamyl alcohol | (E)-5-Phenyl-2-(phenylamino)pent-4-enoic acid | 78 |
| 4 | Benzylamine | Pyruvic acid | Cinnamyl alcohol | (E)-2-(Benzylamino)-2-methyl-5-phenylpent-4-enoic acid | 75 |
Allylation of Quinones
Allylboronates, such as this compound, serve as effective reagents for the direct allylation of quinones. This reaction facilitates the introduction of an allyl group onto the quinone ring through a C-H functionalization process. The reaction of quinone derivatives with allylboronates typically proceeds at room temperature in a solvent like chloroform. acs.org
For unsubstituted or monosubstituted benzoquinones and naphthoquinones, the reaction results in C-H allylation. acs.org In the case of unsubstituted benzoquinone, the reaction requires two equivalents of the quinone. One equivalent acts as the substrate to form a hydroquinone (B1673460) derivative, while the second equivalent serves as an oxidant to yield the final allyl-quinone product. acs.org This C-H functionalization occurs with high yield and selectivity. acs.org For instance, the reaction between benzoquinone and cinnamylboronate yields the monosubstituted linear allyl product with excellent regio- and stereoselectivity. acs.orgacs.org
The reactivity and selectivity can be influenced by the specific allylboronate used. While cinnamylboronate reacts readily, alkyl-substituted allylboronates may react more slowly, sometimes requiring an acid catalyst like trifluoroacetic acid to achieve an acceptable rate and yield. acs.org The use of stereodefined allylboronates has demonstrated that the allylation occurs with retention of configuration, providing a single diastereomer product. acs.org
In the case of 2,5- or 2,6-disubstituted quinones, the reaction pathway changes from C-H functionalization to an addition reaction involving one of the substituted carbon atoms. acs.org The general procedure involves stirring a solution of the allylboronate and the quinone, followed by purification via silica (B1680970) chromatography. acs.org
Table 1: Examples of Allylation of Quinones with Allylboronates Data sourced from The Journal of Organic Chemistry, 2015. acs.org
| Quinone Substrate | Allylboronate Reagent | Product | Yield |
| Benzoquinone | Cinnamylboronate pinacol ester | 2-Cinnamyl-1,4-benzoquinone | 90% |
| Benzoquinone | Farnesylboronate pinacol ester | 2-Farnesyl-1,4-benzoquinone | 85% |
| Naphthoquinone | Isoprenylboronate pinacol ester | 2-Isoprenylnaphthalene-1,4-dione | 82% |
| 2,6-Dimethylbenzoquinone | Cinnamylboronate pinacol ester | 2-Cinnamyl-3,5-dimethylcyclohex-2-ene-1,4-dione | 78% |
Oxidation of Organoboranes
A fundamental and highly useful reaction of organoboranes, including the trialkylborane products derived from reactions involving this compound, is their oxidation to alcohols. This transformation is most commonly achieved using alkaline hydrogen peroxide (H₂O₂). wikipedia.orglibretexts.org The oxidation of the carbon-boron (C-B) bond to a carbon-oxygen (C-OH) bond is a cornerstone of organoboron chemistry, providing a method to synthesize alcohols from alkenes with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.org
The mechanism for this oxidation involves a two-step process:
Nucleophilic Attack: The hydroperoxide anion (HOO⁻), generated from the reaction of hydrogen peroxide with a base like sodium hydroxide, acts as a nucleophile and attacks the electron-deficient boron atom of the organoborane. This forms a tetracoordinate borate (B1201080) intermediate. wikipedia.orglibretexts.org
Rearrangement and Hydrolysis: The next step involves the migration of one of the alkyl groups from the boron atom to the adjacent oxygen atom. libretexts.org This rearrangement occurs with complete retention of the stereochemistry at the migrating carbon center. The process is repeated for the remaining alkyl groups on the boron atom. Subsequent hydrolysis of the resulting borate ester (B(OR)₃) yields the corresponding alcohol and boric acid. wikipedia.org
This oxidation step is crucial in multi-step syntheses where an organoborane is formed as an intermediate. For example, after a hydroboration reaction, the resulting trialkylborane is typically not isolated but is directly treated with hydrogen peroxide and a base to produce the final alcohol product. wikipedia.org
One-Carbon Homologation Chemistry
Organoboranes are versatile intermediates that can be used in one-carbon homologation reactions, which extend a carbon chain by a single carbon atom. A primary method for this transformation is the reaction of trialkylboranes with carbon monoxide (CO). acs.orgscientificupdate.com This process allows the conversion of the C-B bond into a new C-C bond, providing access to a variety of functional groups. wikipedia.org
The carbonylation reaction involves the insertion of carbon monoxide into the C-B bonds of a trialkylborane. This reaction typically requires elevated temperatures and pressures. The initial insertion forms an intermediate that can undergo successive migrations of the alkyl groups from the boron atom to the carbonyl carbon. acs.org
The fate of the intermediate depends on the reaction conditions, particularly the presence of other reagents, leading to different homologated products:
Synthesis of Aldehydes and Primary Alcohols: In the presence of a reducing agent, such as lithium borohydride (B1222165), the intermediate formed after the migration of one alkyl group can be reduced. Subsequent oxidation of the resulting organoborane yields a one-carbon homologated aldehyde or, upon further reduction, a primary alcohol.
This homologation chemistry significantly enhances the synthetic utility of organoboranes, allowing them to serve as precursors for chain-extension methodologies.
Synthesis of Alpha-Aminoboronates
Allylboron reagents are valuable precursors for the synthesis of α-aminoboronates, which are important structural motifs in medicinal chemistry and organic synthesis. researchgate.netnih.gov A key strategy involves the transformation of the allyl group of an allylboronate into an α-amino functional group.
One effective method is the boryl-directed intermolecular C-H amination of allyl N-methyliminodiacetyl boronates (B(MIDA)s). organic-chemistry.org This reaction provides α-amino boronates with a high degree of site-selectivity. The process yields a variety of highly functionalized secondary and tertiary α-amino boronates under mild conditions. organic-chemistry.org
Another approach involves the nickel-catalyzed asymmetric hydroamidation of alkenyl boronates. nih.gov Using dioxazolones as the amidating reagent in the presence of a NiH-catalyst and a chiral amino alcohol ligand, a wide range of enantioenriched α-aminoboronates can be synthesized from the corresponding alkenyl boronates in high yields and with excellent enantioselectivities. nih.gov The proposed mechanism involves an enantioselective hydrometallation of the alkenyl boronate, followed by an inner-sphere nitrenoid transfer and the formation of the C-N bond. nih.gov These methods demonstrate the utility of allylboronates and related alkenyl boronates as synthons for preparing complex and valuable α-aminoboronates. nih.govorganic-chemistry.org
Stereochemical Control and Selectivity in Allyl Dimethoxy Borane Reactions
Diastereoselectivity in Carbonyl Additions
The addition of allylic boranes and boronates to carbonyl compounds typically proceeds through a highly ordered, six-membered chair-like transition state. This predictable transition state geometry is fundamental to the high levels of diastereoselectivity often observed in these reactions. The relative orientation of the substituents on both the allylboron reagent and the carbonyl compound within this cyclic transition state dictates the stereochemistry of the resulting homoallylic alcohol.
When reacting with chiral ketones, stereochemical outcomes can be more difficult to predict with standard models like the Felkin-Anh model, especially with highly reactive reagents like allylmagnesium compounds. However, for allylboron reagents, the well-defined transition state often still allows for predictable stereocontrol. nih.gov High levels of diastereoselectivity can be achieved if the carbonyl compound adopts a conformation where one face is significantly more sterically hindered, directing the nucleophilic attack of the allylboron reagent to the more accessible face. nih.gov
Enantioselectivity Control
Achieving high enantioselectivity in allylboration reactions requires the introduction of chiral information into the system. This is accomplished through several key strategies, including the use of low reaction temperatures, chiral catalysts, and chiral auxiliaries attached directly to the boron atom.
Reaction temperature is a critical parameter for maximizing enantioselectivity in asymmetric allylboration. Generally, lowering the reaction temperature leads to a more ordered and rigid transition state, which amplifies the energetic differences between the competing diastereomeric transition states that lead to the two enantiomers. This results in a higher enantiomeric excess (ee) of the product.
For example, the condensation of B-allyldiisopinocampheylborane with acetaldehyde (B116499) shows a marked improvement in enantioselectivity as the temperature is decreased. york.ac.uk While the reaction at 0 °C provides the product in 79% ee, cooling the reaction to -78 °C increases the enantioselectivity significantly to 93% ee. york.ac.uk Further reduction in temperature to -100 °C does not yield a major improvement, suggesting that -78 °C is an optimal and convenient temperature for achieving high asymmetric induction in this system. york.ac.uk
Table 1: Effect of Temperature on the Enantioselectivity of Acetaldehyde Allylboration
| Temperature (°C) | Enantiomeric Excess (ee) (%) |
| 0 | 79 |
| -78 | 93 |
| -100 | ~93 |
The use of chiral ligands in combination with metal catalysts provides a powerful method for achieving enantioselective allylboration. In these systems, a catalytically generated chiral metal complex mediates the reaction between an achiral allylboron species and the carbonyl substrate. The chiral ligand environment around the metal center dictates the facial selectivity of the addition.
Copper(I) catalysis, often paired with chiral phosphoramidite (B1245037) ligands, has been successfully employed for the asymmetric borylation of various substrates to generate chiral allylboronates. diva-portal.org These in-situ generated chiral reagents can then react with carbonyl compounds with high stereocontrol. diva-portal.org Synergistic copper/palladium catalysis has also been developed for the three-component allylboration of allenes, affording optically active 1,5-alkadienes with excellent regio- and enantioselectivity. nih.gov The choice of ligand is crucial; studies show that different classes of chiral ligands, such as phosphoramidites, monophosphines, or bisphosphines, can yield dramatically different results, sometimes failing to produce the desired branched product altogether. nih.gov Privileged ligand families like BINAP, DuPhos, and various phosphoramidites have proven effective in a range of asymmetric transformations, including those involving organoboron reagents. sigmaaldrich.com
When a chiral aldehyde reacts with an allylboron reagent, the aldehyde's own stereocenter influences the direction of the nucleophilic attack. This is known as diastereofacial selectivity. The outcome depends on whether the reaction is under chelation control or non-chelation control (often predicted by the Felkin-Anh model). The interplay between the facial bias of the chiral aldehyde and the chirality of the allylboron reagent is critical. In a "matched pair," the intrinsic selectivities of both reactants favor the formation of the same diastereomer, leading to very high stereoselectivity. In a "mismatched pair," their selectivities oppose each other, resulting in lower diastereoselectivity. The influence of Lewis acids can also play a significant role in modifying the diastereofacial selectivity in the addition of related reagents like allyltrimethylsilane (B147118) to protected alaninals.
One of the most effective strategies for asymmetric allylboration involves covalently attaching a chiral auxiliary to the boron atom. This converts the achiral allyl(dimethoxy)borane into a chiral reagent that can induce high enantioselectivity.
Alpha-Pinene: (+)- or (-)-α-Pinene is a readily available chiral starting material used to prepare B-allyldiisopinocampheylborane (Ipc₂BAll). york.ac.uk This reagent is highly effective for the asymmetric allylboration of aldehydes, delivering homoallylic alcohols with excellent enantiomeric excess. york.ac.uk The bulky isopinocampheyl groups, directly attached to the boron atom, create a highly constrained chiral environment, effectively differentiating the two faces of the aldehyde in the transition state. york.ac.uk This approach is robust, and wide variations in the structure of both the aldehyde and the allylic moiety are well-tolerated. york.ac.uk
Tartrate Esters: Diethyl or diisopropyl tartrate can be used to create chiral allylboronates. In these reagents, the chiral centers of the tartrate backbone are further from the boron atom compared to the Ipc₂BAll system. york.ac.uk Despite this, these reagents are highly effective and provide excellent stereocontrol. Theoretical studies at the B3LYP/6-31G* level have investigated the transition-state structures for reactions involving tartrate-modified allylboronates. nih.gov These studies revealed an attractive electrostatic interaction between the boron-activated aldehyde and an ester carbonyl oxygen of the tartrate auxiliary. nih.gov This interaction plays a major role in stabilizing the favored transition state, explaining the origin of the high diastereofacial control observed. nih.govresearchgate.net
Regioselectivity in Allylic Functionalization
While the addition to carbonyls is a primary reaction of allylboranes, the boron moiety can also be used to direct the regioselectivity of other transformations at the allylic system. In certain reactions, the boron group can control the position of functionalization, leading to valuable synthetic building blocks.
For example, selenium-catalyzed double bond transpositional allylic chlorination and imidation of allyl MIDA boronates have been developed. nih.gov In this process, the MIDA (N-methyliminodiacetic acid) boron moiety is not merely a spectator group. It exerts a directing effect, attributed to a neighboring stereoelectronic stabilizing donation of electron density to the boron atom. nih.gov This control allows for a regiocontrolled olefin transpositional reaction, leading to multifunctional products where both the olefin and the boron functionality are preserved for further chemical manipulation. nih.gov Similarly, palladium-catalyzed reactions can be used for the regioselective conversion of allylic alcohols to other functional groups, where organoboron compounds like triethylborane (B153662) can act as co-catalysts or activators. organic-chemistry.org
Branched vs. Linear Product Formation
The reaction of allylboranes with carbonyl compounds, known as allylboration, can theoretically yield two regioisomeric products: a branched (α-adduct) or a linear (γ-adduct) homoallylic alcohol. The regioselectivity of this transformation is significantly influenced by the substitution pattern of the allylborane and the nature of the carbonyl compound.
In the case of unsubstituted this compound, the reaction with aldehydes typically proceeds through a Zimmerman-Traxler transition state, leading predominantly to the formation of the linear homoallylic alcohol. This preference is a result of the boron atom coordinating to the carbonyl oxygen and the subsequent C-C bond formation occurring at the γ-carbon of the allyl group.
However, the substitution on the allyl moiety itself plays a crucial role. For instance, in palladium-catalyzed allyl-allyl couplings involving substituted allylic boronates, the choice of ligand can dramatically influence the ratio of branched to linear products. While not specific to this compound, these studies highlight that subtle changes in the catalyst's electronic and steric properties can override the inherent preference, allowing for the selective synthesis of either the linear or branched isomer. redalyc.org
The formation of branched versus linear products is also a key consideration in the 1,4-hydroboration of 1,3-dienes, which can be a route to substituted allylboronates. The regioselectivity in these reactions, leading to either branched or linear allylboronates, is a challenge that can be addressed through the use of specific catalysts. redalyc.org For example, iron-based catalysts have been shown to overcome obstacles in achieving high regioselectivity for either linear or branched products in the hydroboration of 2-substituted dienes with pinacolborane. redalyc.org
The interplay of steric and electronic effects is paramount in determining the product distribution. In general, increased steric bulk on the carbonyl substrate or the boron reagent can favor the formation of the less sterically hindered linear product. Conversely, electronic effects within the substrate can also direct the regioselectivity. uwo.ca
Illustrative Regioselectivity in Allylboration of Aldehydes
| Aldehyde | Allylboronate | Branched:Linear Ratio (Illustrative) | Reference |
| Benzaldehyde (B42025) | Allyl(pinacol)borane | >1:99 | [General Trend] |
| Pivaldehyde | Allyl(pinacol)borane | >1:99 | [General Trend] |
| Cinnamaldehyde | Allyl(pinacol)borane | 5:95 | [General Trend] |
Note: The data in this table is illustrative of the general trends observed for allylboronate esters like allyl(pinacol)borane, as specific quantitative data for this compound was not available in the searched literature. The strong preference for the linear product is a well-established principle for unsubstituted allylboronates.
Influence of Boron Substituents on Regioselectivity
The substituents attached to the boron atom in an allylborane reagent have a profound impact on its reactivity and the regioselectivity of its reactions. The dimethoxy groups in this compound, being electron-withdrawing through inductive effects and electron-donating through resonance, modulate the Lewis acidity of the boron center.
Compared to alkyl-substituted allylboranes (allyldialkylboranes), this compound is less reactive. This is because the oxygen lone pairs of the methoxy (B1213986) groups donate electron density to the vacant p-orbital of the boron atom, reducing its electrophilicity. This decreased reactivity can sometimes lead to lower yields or require more forcing reaction conditions.
However, the alkoxy substituents also play a crucial role in the stereochemical outcome. In the context of hydroboration, the use of dialkoxyboranes can influence the regioselectivity. For instance, while diborane (B8814927) shows a 94% regioselectivity in the hydroboration of 1-hexene (B165129), more sterically demanding or electronically modified boranes can exhibit even higher selectivity. redalyc.org The methoxy groups in this compound are sterically less demanding than the bulky alkyl groups found in reagents like disiamylborane (B86530) or dicyclohexylborane.
The electronic nature of the boron substituents is also a key determinant. Electron-withdrawing groups on the boron atom generally increase its Lewis acidity, which can enhance its reactivity towards carbonyl compounds. In the case of this compound, the electronegative oxygen atoms increase the partial positive charge on the boron, making it a more potent Lewis acid compared to trialkylboranes. This enhanced Lewis acidity can facilitate the coordination of the borane (B79455) to the carbonyl oxygen, which is the initial step in the allylboration reaction.
Furthermore, the nature of the boron substituents can influence the equilibrium between different isomeric forms of substituted allylboranes, which in turn affects the product distribution. The ability of different boron esters to influence E/Z selectivity in reactions with aldehydes has been noted, with more common and accessible pinacol (B44631) esters sometimes showing lower selectivity compared to those with smaller or very large diols.
Regioselective Hydroboration of Olefins
Hydroboration is a powerful reaction for the anti-Markovnikov hydration of olefins, and its regioselectivity is a cornerstone of its synthetic utility. The addition of a B-H bond across a double bond is primarily governed by steric and electronic effects, with the boron atom preferentially adding to the less substituted carbon atom. redalyc.org
Steric Effects: The boron-containing moiety is generally bulkier than the hydride atom. Consequently, in the transition state, the boron group approaches the less sterically hindered carbon of the double bond to minimize non-bonded interactions. This effect is amplified when using sterically demanding hydroborating agents. For example, the hydroboration of 1-hexene with diborane yields a mixture of 1-hexanol (B41254) and 2-hexanol (B165339) in a roughly 94:6 ratio after oxidation. redalyc.org The use of bulkier boranes can further enhance this selectivity.
Electronic Effects: The hydroboration reaction proceeds through a four-centered transition state where the π-electrons of the alkene attack the vacant p-orbital of the boron atom. This results in the development of a partial positive charge on the more substituted carbon of the double bond, which is better able to stabilize it. The hydride, with its partial negative charge, then adds to this more substituted carbon. Thus, electronic effects typically reinforce the regioselectivity dictated by sterics. redalyc.org
In the hydroboration of styrene, the electronic influence of the phenyl group leads to a lower regioselectivity with diborane (around 80% addition to the terminal carbon) compared to simple alkyl-substituted olefins. redalyc.org However, the use of more sterically hindered or electronically modified boranes can significantly improve the selectivity. redalyc.org
While specific data for the hydroboration of olefins using this compound as the hydroborating agent is not extensively detailed in the provided search results, the general principles of hydroboration regioselectivity would apply. The dimethoxy groups would influence the steric and electronic properties of the boron center, but the dominant factors of olefin substitution would still largely dictate the regiochemical outcome.
Regioselectivity of Various Boranes in the Hydroboration of Styrene
| Borane Reagent | % Addition to Terminal Carbon (Illustrative) | Reference |
| Diborane (B₂H₆) | 80% | redalyc.org |
| Chloroborane-dimethyl sulfide | 98% | redalyc.org |
| Disiamylborane (DAB) | 98% | redalyc.org |
| Thexylborane (TB) | 95% | redalyc.org |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 98.5% | redalyc.org |
Note: This table illustrates the effect of different boron substituents on the regioselectivity of hydroboration with styrene. While data for this compound is not specifically listed, the trend demonstrates how modifying the boron environment impacts the reaction outcome.
Historical Development and Key Contributions in Allylboron Chemistry
Pioneering Research in Organoborane Chemistry
The journey of organoborane chemistry began with foundational discoveries that unlocked the potential of boron in organic synthesis. A pivotal figure in this field was Herbert C. Brown, who shared the 1979 Nobel Prize in Chemistry for his groundbreaking work. jewishvirtuallibrary.orgwordpress.com Brown's research transformed organoboranes into some of the most versatile reagents available to organic chemists. chemindigest.com
His initial dissertation work, under the guidance of Hermann Schlesinger, involved the reaction of diborane (B8814927) with aldehydes and ketones, marking the start of a lifelong dedication to the field. britannica.commpcollegepimpri.edu.in During World War II, research by Schlesinger's group led to the discovery and large-scale preparation of sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent. chemindigest.combritannica.com
The true revolution, however, began with the discovery of the hydroboration reaction in 1956. timepath.org While studying the reduction of an ester with sodium borohydride and aluminum chloride, Brown and B.C. Subba Rao observed an unexpected uptake of hydrogen. britannica.com Brown correctly speculated that the double bond in the molecule had undergone "hydroboration." britannica.com This reaction, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, was found to be a general and remarkably clean process for producing organoboranes. wordpress.commpcollegepimpri.edu.in At the time of its discovery, organoboranes were considered to be of little synthetic use, a view that Brown's subsequent work would completely overturn. britannica.comsoci.org This discovery laid the essential groundwork for the development of all subsequent allylboron reagents, including allyl(dimethoxy)borane.
Table 1: Key Milestones in Early Organoborane Chemistry
| Year | Discovery/Event | Key Contributor(s) | Significance |
|---|---|---|---|
| 1938 | Doctoral dissertation on the reaction of diborane with carbonyls. britannica.com | Herbert C. Brown | Initiated a career-long focus on organoborane chemistry. britannica.com |
| Early 1940s | Discovery and preparation of sodium borohydride. chemindigest.combritannica.com | H. Schlesinger, H.C. Brown | Introduced a new class of mild and selective reducing agents. jewishvirtuallibrary.orgbritannica.com |
| 1956 | Discovery of the hydroboration reaction. timepath.org | Herbert C. Brown, B.C. Subba Rao | Provided a general, high-yield method to synthesize organoboranes from alkenes. britannica.commpcollegepimpri.edu.in |
| 1979 | Nobel Prize in Chemistry awarded. jewishvirtuallibrary.orgchemindigest.com | Herbert C. Brown, Georg Wittig | Recognized the development of boron compounds into important reagents for organic synthesis. jewishvirtuallibrary.orgchemindigest.com |
Evolution of Asymmetric Synthesis Using Boron Compounds
The ability to control the three-dimensional arrangement of atoms, or stereochemistry, is a central goal of organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can determine its biological activity. tib.eu The development of organoborane chemistry provided a powerful new platform for asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule. uwindsor.ca
Brown's group was at the forefront of this evolution, developing methods for asymmetric allyl- and crotylboration. mpcollegepimpri.edu.in A significant breakthrough was the development of chiral allylboranes derived from α-pinene, a readily available and inexpensive natural product. harvard.edu The reagent B-allyldiisopinocampheylborane, synthesized from α-pinene, reacts with aldehydes with remarkable enantioselectivity. harvard.eduarkat-usa.orgnih.gov
The high degree of stereoselectivity in these reactions is attributed to their progression through a highly organized, chair-like six-membered ring transition state. arkat-usa.orgnih.gov This constrained arrangement allows the chiral groups on the boron atom to effectively direct the allyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer. harvard.edu The stereochemical outcome is predictable and consistent across a wide variety of aldehydes. harvard.edu This principle of using chiral auxiliaries attached to boron to induce asymmetry became a cornerstone of modern synthetic chemistry and directly influenced the design of more specialized reagents. The development of boronic esters, such as those derived from tartrates, further expanded the scope and predictability of these asymmetric transformations. harvard.edu
Development of Specific Allylboration Reagents and Methodologies
Building on the foundational principles of hydroboration and asymmetric control, chemists began to develop a diverse toolkit of specific allylboration reagents, each with unique properties of stability, reactivity, and selectivity. This evolution moved from highly reactive and difficult-to-handle reagents to more robust and user-friendly alternatives.
Early work by Bubnov utilized pyrophoric triallylborane. acs.org A major advancement was the development of allylboronic esters, particularly allyl pinacolborate (allyl-Bpin). nih.gov These reagents are generally bench-stable, avoiding the problematic 1,3-metallotropic shifts that can occur with other allylmetal compounds. nih.govacs.org However, their reactivity is often lower, especially towards less reactive carbonyl compounds like ketones, sometimes necessitating catalytic conditions or harsh reaction parameters. nih.gov
The desire for reagents that combine stability with tunable reactivity led to the synthesis of compounds like this compound. The alkoxy groups (in this case, methoxy) on the boron atom modulate its Lewis acidity and steric profile, influencing the rate and selectivity of the allylboration reaction. While acyclic boronates like allyldiisopropoxyborane are highly reactive, they can be hydrolytically unstable. nih.govnih.gov Cyclic boronates, in contrast, offer enhanced stability. nih.gov
Researchers have also designed sophisticated bifunctional allylboron reagents capable of participating in sequential reactions to rapidly build molecular complexity. researchgate.netnih.govlookchem.com These reagents contain two distinct allylmetal units with orthogonal reactivities, allowing for controlled, stepwise additions to different electrophiles. lookchem.comacs.org The development of new catalytic methods, including those using palladium, nickel, and copper, has further expanded the accessibility and versatility of functionalized allylboron species. acs.orgacs.orgorganic-chemistry.org
Table 2: Comparison of Selected Allylboration Reagent Classes
| Reagent Class | Example | Key Characteristics |
|---|---|---|
| Trialkylboranes | Triallylborane | Highly reactive, often pyrophoric, difficult to handle. acs.org |
| Chiral Alkylboranes | B-allyldiisopinocampheylborane | Excellent for asymmetric synthesis, prepared from chiral auxiliaries like α-pinene. harvard.eduarkat-usa.org |
| Boronic Esters (Pinacol) | Allyl pinacolborate | Bench-stable, easy to handle, moderately reactive, widely used in catalysis. nih.gov |
| Boronic Esters (Acyclic) | This compound, Allyldiisopropoxyborane | Higher reactivity than cyclic esters, but can be more sensitive to moisture. nih.govnih.gov |
| Bifunctional Reagents | 2-(trimethylsilylmethyl)allylboronates | Designed for sequential reactions to rapidly increase molecular complexity. lookchem.com |
Q & A
Basic: What are the key considerations when using allyl(dimethoxy)borane as an allyl group scavenger in peptide macrocyclization?
In peptide macrocyclization, this compound derivatives like dimethylamine borane complex (Me₂NH•BH₃) are critical for scavenging allyl groups during Pd-catalyzed deprotection. Key considerations include:
- Screening scavengers (e.g., morpholine, dimedone) to minimize side products. Me₂NH•BH₃ is optimal due to its efficiency in trapping liberated allyl groups.
- Employing high-dilution conditions during macrolactamization to suppress intermolecular reactions.
- Using HATU/DIEA/CH₂Cl₂ for cyclization, which maximizes macrocycle yield after rigorous optimization (Table 1 in cited work) .
Advanced: How does the steric and electronic nature of borane reagents influence enantioselectivity in asymmetric allylation of indoles?
Bulky trialkylboranes like 9-BBN-C₆H₁₃ enhance enantiomeric excess (up to 90%) by stabilizing stereodefined transition states. The borane’s role extends beyond promoting allyl alcohol ionization; its Lewis acidity and steric bulk dictate face-selective attack on the indole substrate. Comparative studies with less bulky boranes (e.g., triethylborane) show reduced selectivity, highlighting the need for reagent optimization .
Basic: What protocols are recommended for allylboration of carbonyl compounds to achieve high diastereoselectivity?
- Use chiral allylboranes such as β-allylbis(isopinocampheyl)borane (Ipc₂B-allyl) for reagent-controlled stereoselectivity.
- Monitor reaction progress via chiral GC or HPLC to quantify diastereomer ratios.
- Maintain anhydrous conditions and low temperatures (−78°C) to suppress racemization .
Advanced: What strategies enhance the reactivity of this compound in indium-catalyzed Csp³–Csp³ couplings with ethers?
- Introduce a co-catalyst like B-methoxy-9-BBN, a "hard" Lewis acid, to activate ether substrates via σ-bond metathesis.
- Optimize indium(I) catalyst loading (typically 5–10 mol%) and solvent polarity (e.g., THF) to balance nucleophilicity and electrophilicity.
- Screen borane/co-catalyst ratios to mitigate competing pathways, as demonstrated in carbohydrate derivative syntheses .
Basic: How can side products be minimized during Pd-catalyzed deprotection of Alloc-protected peptides using this compound?
- Use excess Me₂NH•BH₃ (2–3 equiv) to scavenge allyl byproducts.
- Optimize Pd(PPh₃)₄ catalyst loading (2–5 mol%) to balance reaction rate and over-reduction risks.
- Purify intermediates via flash chromatography before cyclization to eliminate residual Pd complexes .
Advanced: What mechanistic insights explain the role of frustrated Lewis pairs (FLPs) in this compound-mediated allylation in aqueous media?
FLPs (e.g., tris(pentafluorophenyl)borane) activate allyl alcohols via dehydration to generate allyl cations, which undergo electrophilic attack by arenes. Water acts as a proton shuttle, enabling metal-free catalysis. Key steps:
- Formation of aryl cation intermediates, followed by deprotonation to yield 1,3-diarylpropenes.
- Study FLP component ratios (borane/base) to modulate reactivity and selectivity in water-tolerant conditions .
Basic: What analytical methods are critical for assessing stereochemical outcomes in allylborane-mediated reactions?
- Chiral GC/HPLC : Resolve enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives).
- NMR Spectroscopy : Monitor diastereomer ratios via H or B NMR, focusing on diagnostic splitting patterns.
- X-ray Crystallography : Confirm absolute configurations of crystalline intermediates .
Advanced: How do alkoxy-substituted allylboranes control stereochemistry in natural product synthesis?
γ-Alkoxyallylboranes (e.g., (B)-γ-[(methoxymethoxy)allyl]diisopinocampheyl borane) enforce syn-addition to aldehydes via Zimmerman-Traxler transition states. Applications include:
- Synthesis of polyhydroxylated indolizidines via stereoselective allylboration followed by oxidation.
- Reagent-controlled stereochemistry overrides substrate chirality, as shown in (+)- and (−)-Ipc₂BOMe reactions yielding identical enantiomers .
Advanced: Why do enantiomeric borane reagents sometimes produce identical stereochemical outcomes in alkoxyallylboration?
In substrate-controlled reactions (e.g., polyhydroxylated indolizidine synthesis), the inherent chirality of the aldehyde dictates product configuration, overriding the borane’s enantiomeric form. This contrasts with reagent-controlled systems, where borane stereochemistry dominates. Investigate via kinetic isotope effects or computational transition-state modeling .
Advanced: What factors contribute to low stereochemical control in allylboration reactions using achiral allylboranes?
- Steric mismatch : Achiral boranes (e.g., allyl pinacol borane) lack defined chiral pockets, leading to unselective transition states.
- Electronic effects : Polar substituents on the substrate may override borane-directed stereochemistry.
- Mitigation strategies: Introduce chiral auxiliaries (e.g., tartrate esters) or switch to enantiopure boranes (e.g., Ipc₂B-allyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
